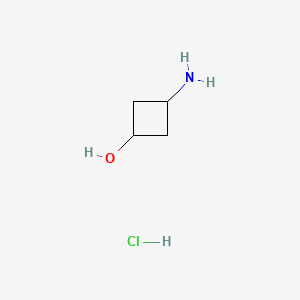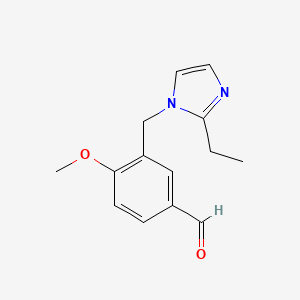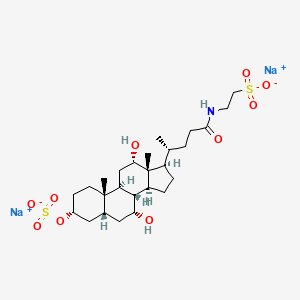![molecular formula C₉H₁₉NO B1145896 3-[(Dimethylamino)methyl]-2-hexanone CAS No. 10545-23-0](/img/structure/B1145896.png)
3-[(Dimethylamino)methyl]-2-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylamino)methyl]-2-hexanone is an organic compound with the molecular formula C10H21NO It is a ketone derivative that features a dimethylamino group attached to the hexanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methyl]-2-hexanone typically involves the addition reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound under the influence of a copper-triphenylphosphine catalyst . The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents is optimized to maximize efficiency and minimize waste. The product is then purified through distillation or crystallization techniques to achieve the required industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Dimethylamino)methyl]-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or ketones.
Wissenschaftliche Forschungsanwendungen
3-[(Dimethylamino)methyl]-2-hexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Dimethylamino)methyl]-2-hexanone involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic attack, leading to various biochemical transformations .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
10545-23-0 |
|---|---|
Molekularformel |
C₉H₁₉NO |
Molekulargewicht |
157.25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



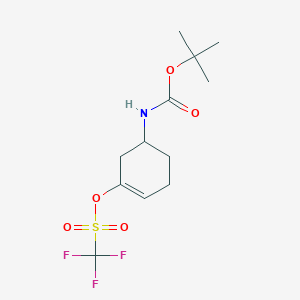

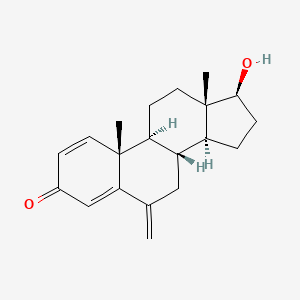
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)
